2-chloro-6-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
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Description
2-chloro-6-fluoro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been explored.
Scientific Research Applications
Organic Synthesis and Catalysis
- Pinacol Boronic Esters : This compound belongs to the class of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . These esters are bench-stable, easy to purify, and often commercially available. Researchers have explored their use in Suzuki–Miyaura coupling reactions, where they serve as coupling partners with aryl or vinyl halides to form carbon-carbon bonds. Additionally, pinacol boronic esters can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C bond formations .
Hydromethylation of Alkenes
- Anti-Markovnikov Hydromethylation : The catalytic protodeboronation of alkyl boronic esters, including this compound, enables a formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this unique alkene functionalization. Notably, this sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Total Synthesis of Natural Products
- δ-®-Coniceine and Indolizidine 209B : The protodeboronation of pinacol boronic esters has found application in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These natural products have complex structures and biological significance, making their efficient synthesis crucial for further studies .
Drug Discovery and Medicinal Chemistry
- GABAA Receptor Modulators : The compound could serve as a reactant for the preparation of functionally selective allosteric modulators of GABAA receptors .
- Checkpoint Kinase Wee1 Inhibitors : Researchers might explore its potential as a precursor for inhibitors targeting the checkpoint kinase Wee1, which plays a role in cell cycle regulation and cancer therapy .
properties
IUPAC Name |
2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c1-25-15-8-7-11(10-14(15)22-9-3-6-16(22)23)21-18(24)17-12(19)4-2-5-13(17)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQREWUGCQYXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.